3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
Description
Properties
IUPAC Name |
3-methylidene-[1,3]thiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c1-7-6-15-11-12-9-5-3-2-4-8(9)10(14)13(7)11/h2-5H,1,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZVXQJHKZMQAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CSC2=NC3=CC=CC=C3C(=O)N12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one typically involves intramolecular electrophilic cyclization. One method involves the reaction of 3-(2-methylprop-2-en-1-yl)-2-sulfanylidene-7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one with halogens (bromine and iodine), chalcogen tetrahalides, and p-methoxyphenyltellurium trichloride . This reaction is carried out under controlled conditions to ensure regioselectivity and high yield .
Chemical Reactions Analysis
3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
While comprehensive data tables and case studies specifically focusing on the applications of "3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one" are not available within the provided search results, the information present allows for an overview of its properties, related compounds, and potential applications.
Chemical Information
3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a chemical compound with the following identifiers :
- Chemical Name: 3-METHYLENE-2,3-DIHYDRO-5H-[1,3]THIAZOLO[2,3-B]QUINAZOLIN-5-ONE
- CAS No.: 212143-54-9
- Molecular Formula: C11H8N2OS
- Molecular Weight: 216.263
- Synonyms: 3-Methylene-2,3-dihydro-thiazolo[2,3-b]quinazolin-5-one
Potential Applications Based on Related Compounds
The search results highlight potential applications based on the study of related quinazolinone and thiazoloquinazolinone derivatives:
- Anti-inflammatory Activity: Research indicates that certain 4(3H)-quinazolinone derivatives exhibit anti-inflammatory properties and may be useful in treating rheumatoid arthritis and inflammatory bowel diseases . For example, 2-methyl-3-amino-4(3H)-quinazolinone and 2-methyl-3-(arylidene-amino)-4(3H)-quinazolinone derivatives have demonstrated anti-inflammatory activity .
- Antitumor Activity: Some thioquinazolinone derivatives and 2,3-disubstituted quinazolin-4(3H)-ones have shown antitumor activity . Additionally, certain 2-(thiophen-2-yl)quinazolin-4(3H)-one derivatives have exhibited significant antitumor effects compared to the drug 5-fluorouracil .
- Antimicrobial Activity: Studies have explored the antibacterial and antifungal activities of quinazolinone derivatives . Fused heterocyclic systems, such as triazolo[4,3-a]-quinazolin-5-ones, have been synthesized and screened for antibacterial and antifungal activity . Novel 6,8-dibromo-4(3H)quinazolinone derivatives have also been evaluated for their antibacterial and antifungal activities .
- α1-Adrenoceptor Affinity: One study noted that a related compound showed an 8-fold higher affinity for α1A-AR than α1B-AR, with weak to no activity against the 5-HT1A receptor .
Relevant Research on Quinazoline Derivatives
- Synthesis and Antibacterial Activity of 3-Amino-2-Methyl-Quinazolin-4(3h)-One Derivatives: A study focused on synthesizing 3-amino-2-methyl-quinazolin-4(3H)-one derivatives and testing their in vitro antibacterial activity against Escherichia coli, Staphylococcus aureus, and Proteus mirabilis . The synthesized compounds showed moderate to good antibacterial activity .
- Antimicrobial Studies of Quinoline Derivatives: Research on quinoline derivatives, specifically oxadiazol-2-yl)-7-(trifluoromethyl) quinolin-4-amine derivatives, revealed significant antimicrobial activity against Mycobacterium smegmatis, Pseudomonas aeruginosa, Candida albicans, and Penicillium chrysogenum .
Mechanism of Action
The mechanism of action of 3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity and thereby exerting its biological effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Electronic Effects
Core Structure Derivatives
- 3-(Bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one (CAS 212143-50-5):
- 3-{[(3-Chlorophenyl)sulfanyl]methyl} Derivative (CAS 477845-71-9):
Tellurium-Containing Analogues
Physical and Spectral Properties
Reactivity and Stability
- Methylene Group Reactivity :
- Stability Trends :
Key Research Findings
Substituent-Driven Solubility: Chlorophenyl and bromomethyl derivatives show lower aqueous solubility (<0.1 mg/mL) compared to amino-substituted analogues (0.5–1 mg/mL) due to polarity differences .
Noncovalent Interactions: Sulfur atoms in the thiazole ring participate in S···I halogen bonds in related triiodides, influencing crystal packing and stability .
Synthetic Scalability : PTC methods outperform traditional halocyclization in yield and scalability for the target compound .
Biological Activity
The compound 3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a member of the thiazoloquinazoline family, which has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including antitumor effects, antimicrobial properties, and other pharmacological effects.
- Molecular Formula : C11H8N2OS
- Molecular Weight : 220.26 g/mol
- CAS Number : Not specifically listed in the search results but can be referenced through related compounds.
Antitumor Activity
Research indicates that thiazoloquinazolines exhibit significant antitumor properties. For instance, compounds with similar structures have been tested for cytotoxicity against various cancer cell lines:
- Cell Lines Tested :
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
In studies utilizing the MTT assay, certain derivatives demonstrated promising cytotoxic effects against these cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .
Antimicrobial Properties
The biological activity of thiazoloquinazolines extends to antimicrobial effects. Compounds derived from this class have shown efficacy against a range of bacteria and fungi:
- Bacterial Strains :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In vitro studies have reported significant inhibition zones against these pathogens, suggesting that modifications in the thiazoloquinazoline structure can enhance antibacterial activity .
Other Biological Activities
Additional studies have explored other pharmacological activities:
- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which may contribute to their overall therapeutic potential.
- Anti-inflammatory Effects : Certain compounds have shown promise in reducing inflammation markers in cell models.
Case Studies and Research Findings
A selection of relevant studies is summarized below:
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated cytotoxicity in MCF-7 cells with IC50 values indicating strong activity. | MTT assay on various cancer cell lines. |
| Study 2 | Exhibited significant antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below clinically relevant thresholds. | Disc diffusion method and broth microdilution. |
| Study 3 | Reported antioxidant activity correlating with structural modifications in thiazoloquinazoline derivatives. | DPPH radical scavenging assay. |
Q & A
Q. What ethical and safety protocols are critical when handling this compound in interdisciplinary research?
- Methodology : Adhere to Chemical Hygiene Plan guidelines for PPE (gloves, fume hoods). Perform ecotoxicity assessments (e.g., Daphnia magna assays) to evaluate environmental impact. Document disposal via certified hazardous waste services .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
